N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound featuring a benzodioxole group, an oxadiazole ring, and a dimethoxybenzamide moiety
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.
Result of Action
Similar compounds have shown to cause cell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of cancer cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide precursor with a carboxylic acid derivative under dehydrating conditions.
Introduction of the benzodioxole group: This step involves the coupling of the oxadiazole intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the dimethoxybenzamide moiety: The final step involves the amidation of the oxadiazole-benzodioxole intermediate with a dimethoxybenzoic acid derivative, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or dimethoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, including heterocyclic compounds and polymers.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic solar cells and light-emitting diodes (LEDs).
Biological Studies: It can be used to study biological processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)thio)propanamide: This compound shares the oxadiazole and benzodioxole moieties but has a different substituent, which can alter its biological activity and chemical properties.
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide: This compound contains an isoxazole ring instead of an oxadiazole ring, which can affect its reactivity and interactions with biological targets.
Uniqueness
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide is unique due to the combination of its structural features, including the benzodioxole, oxadiazole, and dimethoxybenzamide moieties. This unique combination can result in distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-23-13-5-3-4-11(15(13)24-2)16(22)19-18-21-20-17(27-18)10-6-7-12-14(8-10)26-9-25-12/h3-8H,9H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRXWWTVZTVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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